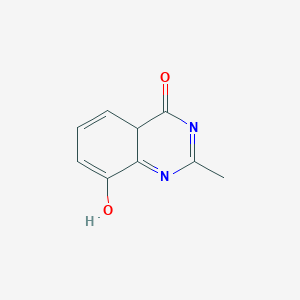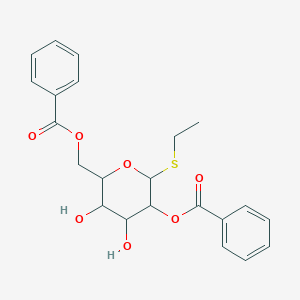
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, a cyclohexyl ring, and a cyclopropyl group
Méthodes De Préparation
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclohexyl and cyclopropyl derivatives under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbamate groups. Common reagents used in these reactions include phosphoric acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents
Applications De Recherche Scientifique
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing biochemical reactions and pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-aminophenyl)carbamate: Known for its polymorphic forms and applications in anti-tubercular compounds.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Used in various synthetic applications and known for its unique reactivity.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis and known for its versatility.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H31N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
Clé InChI |
RHLFUOVDQAIGMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
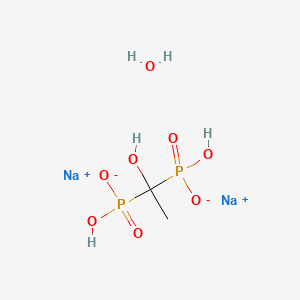
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
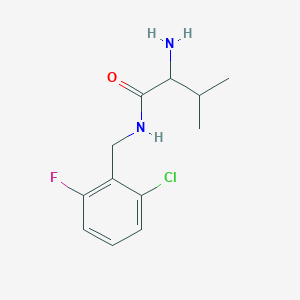
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
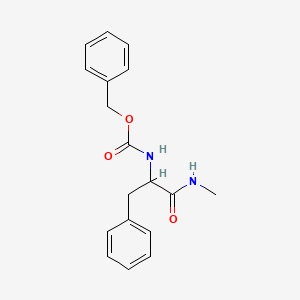
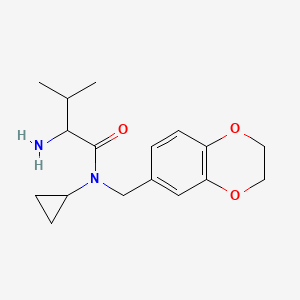
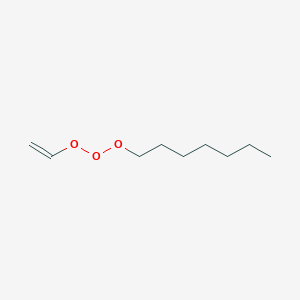
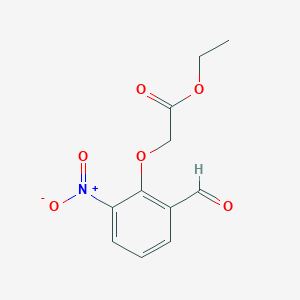
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
